![molecular formula C13H7ClF3NO3 B1426658 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid CAS No. 1338494-58-8](/img/structure/B1426658.png)
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid
概要
説明
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 5-position and a trifluoromethylphenoxy group at the 2-position of the nicotinic acid core
作用機序
Target of Action
It’s known that many nicotinic acid derivatives interact with g protein-coupled receptors, such as the gpr109a receptor .
Mode of Action
Similar compounds are known to bind to their target receptors and modulate their activity, leading to downstream effects .
Biochemical Pathways
Nicotinic acid derivatives are often involved in lipid metabolism and can influence the synthesis and breakdown of fatty acids .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Similar compounds can lead to a decrease in plasma free fatty acids, which can have various effects on cellular function and health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow processes to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid has several scientific research applications:
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)nicotinic acid
- 3-(Trifluoromethyl)phenoxyacetic acid
- 5-Chloro-2-(trifluoromethyl)benzoic acid
Uniqueness
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid is unique due to the combination of the chloro and trifluoromethylphenoxy groups, which confer distinct chemical properties and biological activities.
特性
IUPAC Name |
5-chloro-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-8-5-10(12(19)20)11(18-6-8)21-9-3-1-2-7(4-9)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNTUKZQOFGSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426581.png)
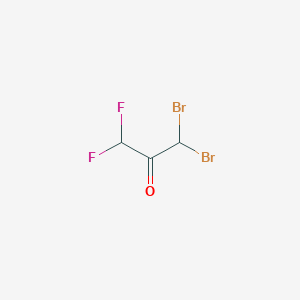

![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
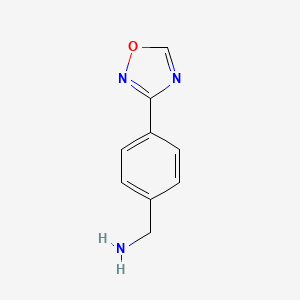
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1426587.png)
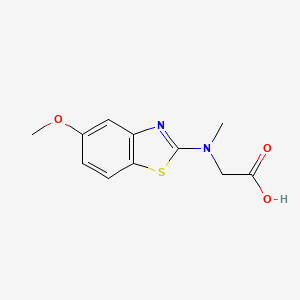

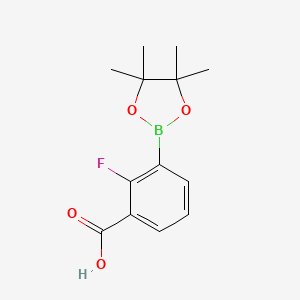

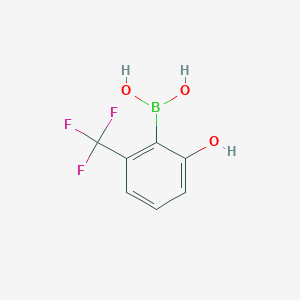
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
